molecular formula C10H11F4NO B12075679 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B12075679
M. Wt: 237.19 g/mol
InChI Key: IZWXGIZHKYNIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of fluorine atoms in the compound enhances its stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound containing a trifluoromethyl group.

    Fluorination: The aromatic compound undergoes fluorination to introduce the fluorine atoms at specific positions.

    Amination: The fluorinated aromatic compound is then subjected to amination reactions to introduce the amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure with slight variations in the carbon chain.

    4-Fluoro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group and an amino group but differs in the overall structure.

Uniqueness

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11F4NO/c11-9-2-1-6(3-7(15)5-16)4-8(9)10(12,13)14/h1-2,4,7,16H,3,5,15H2

InChI Key

IZWXGIZHKYNIHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CO)N)C(F)(F)F)F

Origin of Product

United States

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